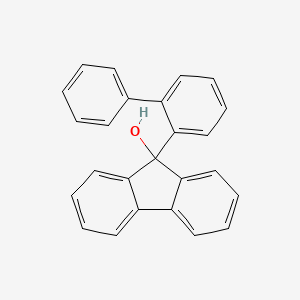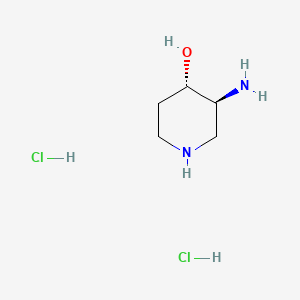![molecular formula C9H6Cl2F4O2S B14008928 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one CAS No. 34844-34-3](/img/structure/B14008928.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is a complex organic compound that features a unique combination of halogenated and hydroxylated functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a thiophene derivative as the starting material, which undergoes halogenation and subsequent functional group transformations to introduce the chloro, difluoro, and hydroxy groups. The reaction conditions often involve the use of strong halogenating agents and controlled temperatures to ensure selective substitution and addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis, allowing for better control over reaction parameters and product quality.
化学反応の分析
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogenated groups can be reduced to form less substituted derivatives.
Substitution: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group with an amine can produce an amine derivative.
科学的研究の応用
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers can use this compound to study the effects of halogenated and hydroxylated groups on biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogenated groups can enhance binding affinity through halogen bonding, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: This compound shares the chloro and hydroxyl groups but lacks the difluoro and thiophene moieties.
4-Chloro-3,5-difluorophenol: Similar in having chloro and difluoro groups but lacks the thiophene and hydroxyl groups.
Uniqueness
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one is unique due to its combination of halogenated and hydroxylated groups along with the thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
CAS番号 |
34844-34-3 |
|---|---|
分子式 |
C9H6Cl2F4O2S |
分子量 |
325.11 g/mol |
IUPAC名 |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C9H6Cl2F4O2S/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
InChIキー |
FXMMMRFVKQICQK-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


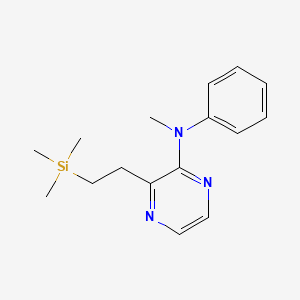
![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)

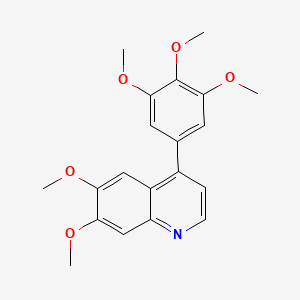
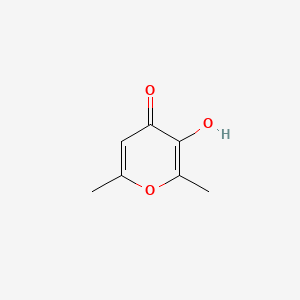

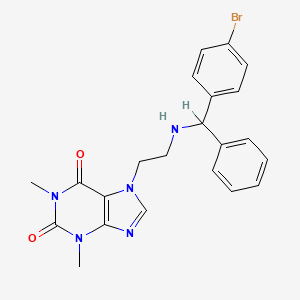

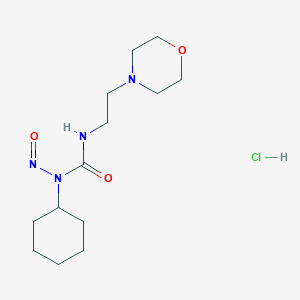
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
